molecular formula C11H11N3 B8775226 1h-Benzimidazole-1-butanenitrile CAS No. 58553-97-2

1h-Benzimidazole-1-butanenitrile

Cat. No. B8775226
M. Wt: 185.22 g/mol
InChI Key: DDORQOJXTXYJDR-UHFFFAOYSA-N
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Patent
US04517310

Procedure details

To a suspension of 23.6 grams of benzimidazole in 300 ml of dioxane is added 9.8 grams of a 50% dispersion of sodium hydride in mineral oil and the resulting mixture is stirred at room temperature for two hours. Then a solution of 20.7 grams of 4-chlorobutyronitrile in 100 ml of dioxane is added and the mixture is refluxed for 5 hours. An additional 3 grams of sodium hydride suspension is added and the mixture refluxed for 17 hours. The mixture is then filtered, concentrated, and washed with petroleum ether to remove the mineral oil. The residual oil is then chromatographed on silica gel packed with chloroform and eluted with chloroform and chloroform containing increasing quantities of methanol. The fractions eluted with 0.5% and 1% methanol are combined and the solvent is evaporated to obtain 1H-benzimidazole-1-butanenitrile.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][CH:2]=1.[H-].[Na+].Cl[CH2:13][CH2:14][CH2:15][C:16]#[N:17]>O1CCOCC1>[N:1]1([CH2:13][CH2:14][CH2:15][C:16]#[N:17])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
20.7 g
Type
reactant
Smiles
ClCCCC#N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 17 hours
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
to remove the mineral oil
CUSTOM
Type
CUSTOM
Details
The residual oil is then chromatographed on silica gel
WASH
Type
WASH
Details
eluted with chloroform and chloroform containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing quantities of methanol
WASH
Type
WASH
Details
The fractions eluted with 0.5% and 1% methanol
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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